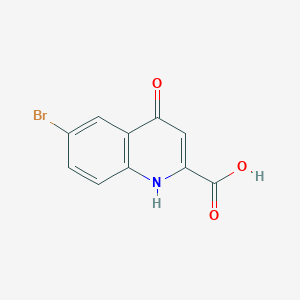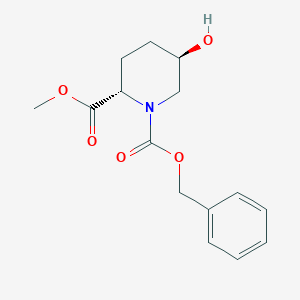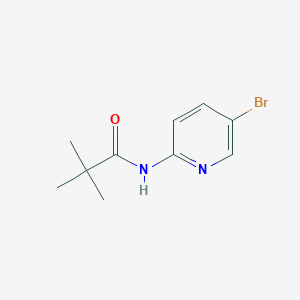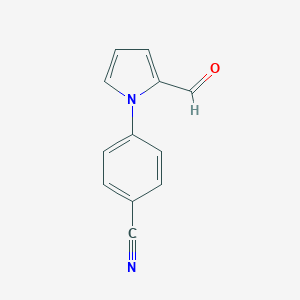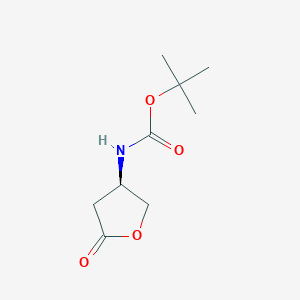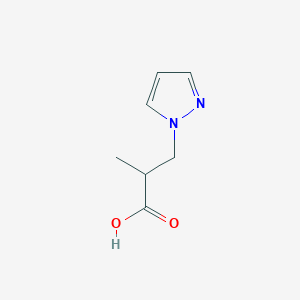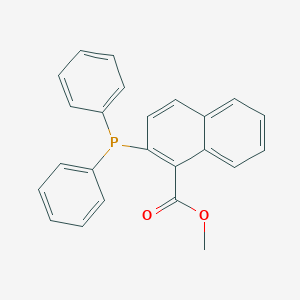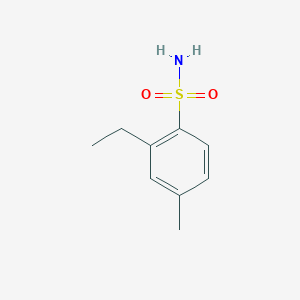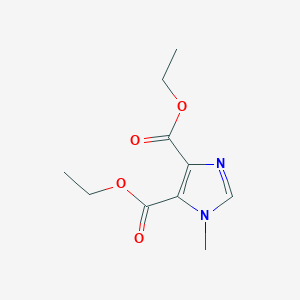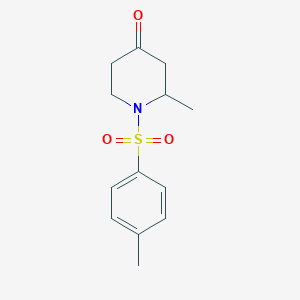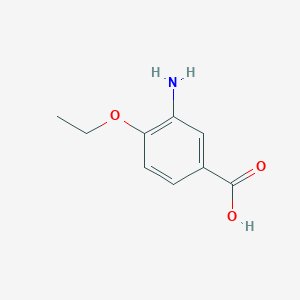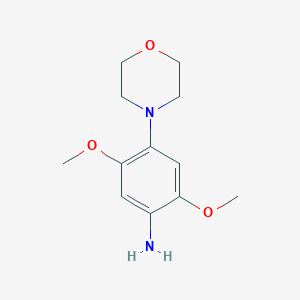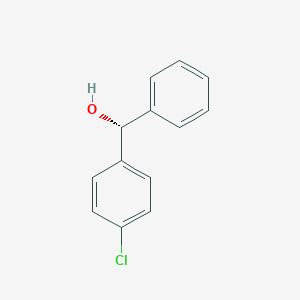![molecular formula C13H11N3O2S4 B180051 [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone CAS No. 156458-78-5](/img/structure/B180051.png)
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This molecule belongs to the class of thiazolidinones, which are known for their diverse biological and pharmacological properties. In
Mecanismo De Acción
The mechanism of action of [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It also exhibits potent biological effects at low concentrations, making it an attractive candidate for further investigation. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action, which is still not fully understood. Future research could focus on elucidating the molecular pathways involved in its biological effects. Finally, there is also potential for the development of new synthetic methods for [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone that could improve its yield and purity.
Métodos De Síntesis
The synthesis of [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex process that involves several steps. The starting materials for the synthesis are pyridine-2-carbaldehyde, thiosemicarbazide, and 2-mercaptoethanol. These compounds are reacted in the presence of a catalyst such as acetic acid to form the desired product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been studied for its potential applications in various scientific fields. One of the main areas of interest is its use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties that can be useful in the treatment of various inflammatory disorders.
Propiedades
Número CAS |
156458-78-5 |
|---|---|
Nombre del producto |
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Fórmula molecular |
C13H11N3O2S4 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
[6-(2-sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C13H11N3O2S4/c17-10(15-4-6-21-12(15)19)8-2-1-3-9(14-8)11(18)16-5-7-22-13(16)20/h1-3H,4-7H2 |
Clave InChI |
UPQDBAOCWKVKIB-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)C2=NC(=CC=C2)C(=O)N3CCSC3=S |
SMILES canónico |
C1CSC(=S)N1C(=O)C2=NC(=CC=C2)C(=O)N3CCSC3=S |
Sinónimos |
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



